Heliomethylamine hydrochloride

概要

説明

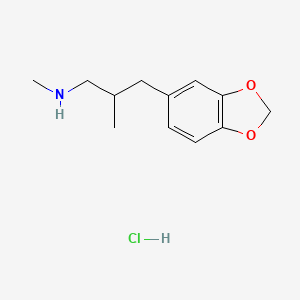

3,4-メチレンジオキシメタンフェタミンメチレンホモログ(塩酸塩)は、置換アンフェタミン類に属する化学化合物です。これは、一般にエクスタシーとして知られる3,4-メチレンジオキシメタンフェタミン(MDMA)と構造的に関連しています。この化合物は、MDMAのメチルアンフェタミン部分にメチレン基が挿入されていることを特徴としています。

準備方法

合成経路と反応条件

3,4-メチレンジオキシメタンフェタミンメチレンホモログ(塩酸塩)の合成は、前駆体である3,4-メチレンジオキシフェニル-2-プロパノンから始まり、いくつかの段階を経て行われます。主な段階は次のとおりです。

中間体の形成: 前駆体はメチルアミンと反応して中間体を形成します。

メチレン基の挿入: 中間体に一連の化学反応によってメチレン基が挿入され、最終生成物が形成されます。

塩酸塩の形成: 最終生成物は、塩酸と反応させて塩酸塩に変換されます。

工業的製造方法

3,4-メチレンジオキシメタンフェタミンメチレンホモログ(塩酸塩)の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と純度を確保するために、特殊な機器と制御された反応条件を使用することが含まれます .

化学反応の分析

反応の種類

3,4-メチレンジオキシメタンフェタミンメチレンホモログ(塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて対応する酸化物を形成することができます。

還元: 還元反応によって、この化合物は還元された形態に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成され、還元によって還元アミンが生成される可能性があります .

4. 科学研究への応用

3,4-メチレンジオキシメタンフェタミンメチレンホモログ(塩酸塩)は、以下を含むいくつかの科学研究に応用されています。

法科学分析: 法化学において、サンプル中の物質を特定および定量化する分析基準として使用されます。

毒性学研究: 毒性学研究において、その影響と潜在的な毒性を研究するために使用されます。

薬理学研究: 薬理学的特性と潜在的な治療的応用について調査されています。

化学合成: 研究目的で関連する化合物を合成するために使用されます.

科学的研究の応用

3,4-MDMA methylene homolog (hydrochloride) has several scientific research applications, including:

Forensic Analysis: Used as an analytical reference standard in forensic chemistry to identify and quantify substances in samples.

Toxicology Studies: Employed in toxicological research to study its effects and potential toxicity.

Pharmacological Research: Investigated for its pharmacological properties and potential therapeutic applications.

Chemical Synthesis: Utilized in the synthesis of related compounds for research purposes.

作用機序

3,4-メチレンジオキシメタンフェタミンメチレンホモログ(塩酸塩)の作用機序は、完全には解明されていません。 MDMAと同様に、脳内の神経伝達物質系と相互作用すると考えられています。 この化合物は、セロトニン、ドーパミン、ノルエピネフリンなどの神経伝達物質の放出と再取り込みに影響を与える可能性があり、気分や知覚の変化につながります .

6. 類似の化合物との比較

類似の化合物

3,4-メチレンジオキシメタンフェタミン(MDMA): 精神活性効果で知られる母体化合物。

3,4-メチレンジオキシアンフェタミン(MDA): 類似した効果を持つ関連化合物。

N-メチル-1-(3,4-メチレンジオキシフェニル)-2-ブタンアミン(MBDB): 構造的に類似した別のホモログ。

独自性

類似化合物との比較

Similar Compounds

3,4-Methylenedioxymethamphetamine (MDMA): The parent compound, known for its psychoactive effects.

3,4-Methylenedioxyamphetamine (MDA): A related compound with similar but distinct effects.

N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB): Another homolog with structural similarities.

Uniqueness

This structural modification distinguishes it from other related compounds and may result in different pharmacological and toxicological profiles .

生物活性

Heliomethylamine hydrochloride (HMH), with the chemical formula CHClNO, is a compound that has recently garnered interest in the field of medicinal chemistry. Despite its emerging status, comprehensive data on its biological activity remains limited. This article consolidates available research findings, case studies, and potential applications of HMH, emphasizing its biological properties and implications for future research.

This compound is classified as an amine derivative. Its structure includes a hydrochloride salt form, which enhances its solubility and bioavailability. The compound's molecular weight is approximately 233.73 g/mol, making it a relatively small molecule suitable for various biological assays.

Biological Activity Overview

Currently, the biological activity of HMH has not been extensively evaluated in peer-reviewed literature. However, preliminary studies suggest potential areas of interest:

- Antimicrobial Activity : While specific studies on HMH are lacking, related compounds in its class have shown significant antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, indicating a potential for HMH to exhibit similar effects.

- Anticancer Potential : Some alkaloids and amine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. HMH may warrant investigation in this context given its structural similarities to known active compounds.

Antimicrobial Studies

Although direct studies on HMH are scarce, research into related compounds indicates promising antimicrobial properties. For example:

- Acridine Derivatives : These compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 μg/mL . This suggests that HMH might exhibit comparable efficacy against similar pathogens.

| Compound Type | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Acridine Derivative | Staphylococcus aureus | 125 |

| Acridine Derivative | Pseudomonas aeruginosa | 250 |

Anticancer Activity

Research into alkaloids from the Amaryllidaceae family indicates that certain derivatives can selectively suppress cancer cell proliferation. For instance, lycorine hydrochloride has shown an IC of 1.2 μM against ovarian cancer cells . Given this context, further exploration into HMH's anticancer properties could be beneficial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of HMH is crucial for predicting its biological activity. The presence of electron-withdrawing groups or lipophilic substituents often enhances the potency of similar compounds. Future studies should focus on modifying the structure of HMH to optimize its bioactivity.

Future Research Directions

Given the limited data on HMH's biological activity, several avenues for future research are recommended:

- In Vitro Studies : Conducting cytotoxicity assays against various cancer cell lines to evaluate potential anticancer effects.

- Antimicrobial Testing : Systematic testing against a broader range of pathogens to establish an antimicrobial profile.

- Mechanistic Studies : Investigating the molecular mechanisms underlying any observed biological activities to identify pathways involved.

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(7-13-2)5-10-3-4-11-12(6-10)15-8-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPHYLXZJOXRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342966 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797883-86-3 | |

| Record name | Heliomethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VZX55L6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。